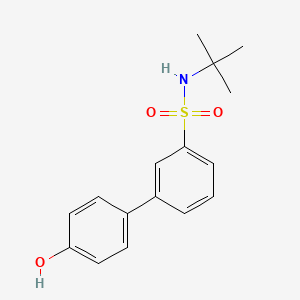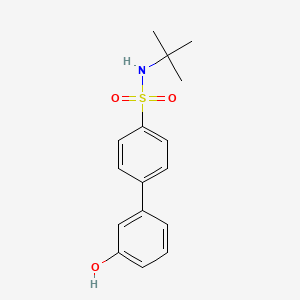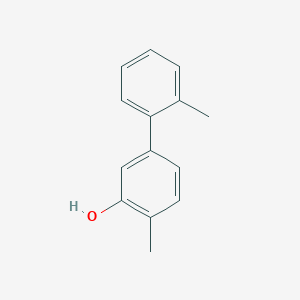
5-(3-Aminophenyl)-3-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Aminophenyl)-3-methylphenol, 95% (5-APM) is a synthetic compound belonging to the family of phenols. It is a white crystalline solid that is highly soluble in organic solvents. 5-APM is used in various scientific research applications such as in the synthesis of drugs, in the study of biochemical and physiological effects, and in the study of the mechanisms of action of drugs.
Wissenschaftliche Forschungsanwendungen
5-(3-Aminophenyl)-3-methylphenol, 95% is used in various scientific research applications. It is used in the synthesis of drugs, such as the anticonvulsant drug phenobarbital. It is also used in the study of biochemical and physiological effects, and in the study of the mechanisms of action of drugs. 5-(3-Aminophenyl)-3-methylphenol, 95% is also used in the development of new drugs, as it can be used to study the effects of drugs on the body.
Wirkmechanismus
5-(3-Aminophenyl)-3-methylphenol, 95% acts as an agonist at the GABAA receptor, which is a type of ion channel found in the central nervous system. This receptor is responsible for mediating the effects of GABA, which is an inhibitory neurotransmitter. 5-(3-Aminophenyl)-3-methylphenol, 95% binds to the GABAA receptor and increases the activity of GABA, resulting in an inhibition of neuronal activity.
Biochemical and Physiological Effects
5-(3-Aminophenyl)-3-methylphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 5-(3-Aminophenyl)-3-methylphenol, 95% has also been found to act as an agonist at the GABAA receptor, resulting in an inhibition of neuronal activity. In addition, 5-(3-Aminophenyl)-3-methylphenol, 95% has been found to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin, dopamine, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(3-Aminophenyl)-3-methylphenol, 95% in laboratory experiments is its high solubility in organic solvents, which makes it easy to work with. In addition, 5-(3-Aminophenyl)-3-methylphenol, 95% is relatively inexpensive and can be easily synthesized in the laboratory. However, there are some limitations to using 5-(3-Aminophenyl)-3-methylphenol, 95% in laboratory experiments. For example, it can be difficult to control the concentration of 5-(3-Aminophenyl)-3-methylphenol, 95% in a solution, and it can be difficult to accurately measure its effects on biochemical and physiological processes.
Zukünftige Richtungen
Given the potential of 5-(3-Aminophenyl)-3-methylphenol, 95%, there are many potential future directions for research. These include further studies on the biochemical and physiological effects of 5-(3-Aminophenyl)-3-methylphenol, 95%, as well as the development of new drugs based on 5-(3-Aminophenyl)-3-methylphenol, 95%. In addition, further research could be done on the mechanisms of action of 5-(3-Aminophenyl)-3-methylphenol, 95%, as well as on its potential as an inhibitor of acetylcholinesterase and monoamine oxidase. Finally, further research could be done on the use of 5-(3-Aminophenyl)-3-methylphenol, 95% in the synthesis of drugs, as well as on its potential to act as an agonist at the GABAA receptor.
Synthesemethoden
5-(3-Aminophenyl)-3-methylphenol, 95% is synthesized through the condensation reaction of 3-methylphenol and 3-aminophenol. The reaction is carried out in an aqueous medium, with the addition of a strong acid such as hydrochloric acid. The reaction is typically carried out at a temperature of 80°C, and the yield of the reaction is typically 95%.
Eigenschaften
IUPAC Name |
3-(3-aminophenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-5-11(8-13(15)6-9)10-3-2-4-12(14)7-10/h2-8,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZUGFLYTVQEMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683675 |
Source


|
| Record name | 3'-Amino-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261916-80-6 |
Source


|
| Record name | 3'-Amino-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370748.png)

![2-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370760.png)
![4-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370765.png)






